Propionic Acid

Description

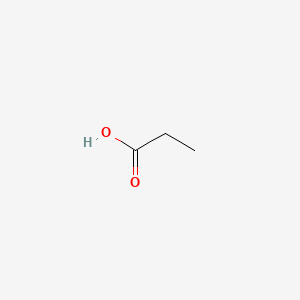

Structure

3D Structure

Properties

IUPAC Name |

propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDQKXXYIPTUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2, Array, CH3CH2COOH | |

| Record name | PROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7573 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | PROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | propionic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Propionic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

557-28-8 (zinc salt) | |

| Record name | Propionic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8025961, DTXSID001015846 | |

| Record name | Propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C3-24 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propionic acid is a colorless liquid with a sharp rancid odor. Produces irritating vapor. (USCG, 1999), Liquid; Other Solid, Colourless or slightly yellowish, oily liquid with a slightly pungent odour, Colorless, oily liquid with a pungent, disagreeable, rancid odor. [Note: A solid below 5 degrees F.]; [NIOSH], Liquid, OILY COLOURLESS LIQUID WITH PUNGENT ODOUR., oily liquid/slightly pungent, rancid odour, Colorless, oily liquid with a pungent, disagreeable, rancid odor., Colorless, oily liquid with a pungent, disagreeable, rancid odor. [Note: A solid below 5 °F.] | |

| Record name | PROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7573 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | PROPIONIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Propionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/5/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | PROPIONIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/687 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propionic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0529.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

285.3 °F at 760 mmHg (NTP, 1992), 141.1 °C, 141 °C, 286 °F | |

| Record name | PROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7573 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPIONIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/687 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propionic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0529.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

130 °F (NTP, 1992), 52 °C, 126 °F (52 °C) (Closed cup), 54 °C c.c., 57 °C o.c., 126 °F | |

| Record name | PROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7573 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPIONIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/687 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propionic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0529.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), For more Solubility (Complete) data for PROPIONIC ACID (6 total), please visit the HSDB record page., Sol in alcohol, ether, chloroform., Miscible with ethanol; soluble in diethyl ether; slightly soluble in chloroform, In water, 1.0X10+6 mg/L at 25 °C /miscible/, 1000.0 mg/mL, Solubility in water: very good, miscible with water, alcohol, organic solvents, Miscible | |

| Record name | PROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7573 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/5/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Propionic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0529.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.995 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.993 g/cu cm at 20 °C, DENSITY OF SATURATED AIR: 1.02 (AIR= 1), Critical density: 0.315 g/ml, Relative density (water = 1): 0.99, 0.993-0.997 (20°/20°), 0.99 | |

| Record name | PROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7573 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/5/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | PROPIONIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/687 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propionic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0529.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.56 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.56 (Air = 1), Relative vapor density (air = 1): 2.6, 2.56 | |

| Record name | PROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7573 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPIONIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/687 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2.9 mmHg at 68 °F ; 10 mmHg at 103.5 °F (NTP, 1992), 3.53 [mmHg], Vapor pressure: 3.3 mm Hg at 27.6 °C, Vapor pressure: 20 mmHg at 125 °F, 3.53 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 390, 3 mmHg | |

| Record name | PROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7573 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPIONIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/687 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propionic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0529.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless, oily liquid [Note: A solid below 5 degrees F], Clear, colorless liquid | |

CAS No. |

79-09-4, 68937-68-8, 68990-37-4 | |

| Record name | PROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7573 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxylic acids, C1-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C3-24 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propionic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHU490RVYR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPIONIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/687 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propionic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UE5ACA30.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-6.7 °F (NTP, 1992), -21.5 °C, -20.7 °C, -21 °C, -6.7 °F, 5 °F | |

| Record name | PROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7573 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0806 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPIONIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/687 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propionic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0529.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Dual Role of Propionic Acid in Metabolic Homeostasis: A Technical Guide for Researchers

Abstract

Propionic acid, a short-chain fatty acid (SCFA) predominantly produced by the gut microbiota from dietary fiber, has emerged as a critical signaling molecule in the regulation of host metabolism. Its role in metabolic diseases such as obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD) is complex and multifaceted, exhibiting both therapeutic potential and, under certain conditions, a capacity to disrupt metabolic homeostasis. This technical guide provides an in-depth analysis of the current understanding of this compound's metabolic functions, intended for researchers, scientists, and drug development professionals. We consolidate quantitative data from key studies, detail experimental protocols for in vitro and ex vivo research, and present visualized signaling pathways to elucidate the molecular mechanisms at play.

Introduction

The escalating prevalence of metabolic diseases worldwide necessitates a deeper understanding of the intricate interplay between diet, the gut microbiome, and host physiology. This compound, a key microbial metabolite, has garnered significant attention for its pleiotropic effects on energy metabolism. It exerts its influence through various mechanisms, including the activation of G-protein coupled receptors (GPCRs), specifically Free Fatty Acid Receptor 2 (FFAR2/GPR43) and Free Fatty Acid Receptor 3 (FFAR3/GPR41), and by serving as a substrate for metabolic pathways.[1] This guide synthesizes the current body of research to provide a comprehensive technical resource on the role of this compound in metabolic health and disease.

Data Presentation: Quantitative Effects of this compound on Metabolic Parameters

The following tables summarize the quantitative effects of this compound on key metabolic processes as documented in various in vitro and ex vivo studies. These data provide a comparative overview of its impact across different experimental models and conditions.

Table 1: Effects of this compound on Adipocyte Metabolism

| Parameter | Experimental Model | This compound Concentration | Observed Effect | Reference |

| Isoproterenol-stimulated lipolysis | Primary rat adipocytes | 10 mM | Significant inhibition | [2] |

| Adenosine (B11128) deaminase-stimulated lipolysis | Primary rat adipocytes | 3 mM | Significant inhibition | [2] |

| Basal de novo lipogenesis | Primary rat adipocytes | 1 mM | Significant inhibition | [2] |

| Insulin-stimulated de novo lipogenesis | Primary rat adipocytes | 1 mM | Significant inhibition | [2] |

| Insulin-stimulated glucose uptake | Primary rat adipocytes | Not specified | Increased | [2] |

| Insulin-stimulated glucose uptake | 3T3-L1 adipocytes | 300 µM | 85.1% increase | [3] |

| Basal glucose uptake | C2C12 myotubes | 300 µM | 12.4% increase | [3] |

Table 2: Effects of this compound on Hepatic Gluconeogenesis

| Parameter | Experimental Model | This compound Concentration | Observed Effect | Reference |

| Glucose production | Bovine hepatocytes | 1.25, 2.50, 3.75, 5.00 mM | Significantly increased compared to control | [4][5][6] |

| PEPCK1 activity | Bovine hepatocytes | 3.75 mM | Increased | [4][5] |

| G6PC activity | Bovine hepatocytes | 2.50 and 3.75 mM | Increased | [4][5] |

| PC activity | Bovine hepatocytes | 2.50 and 3.75 mM | Increased | [4][5] |

| Palmitate-enhanced glucose production | Human HepG2 hepatocytes | Physiologically-relevant concentration | Suppressed | [7] |

| PEPCK gene expression | Human HepG2 hepatocytes | Not specified | Down-regulation | [7] |

| G6Pase gene expression | Human HepG2 hepatocytes | Not specified | Down-regulation | [7] |

Table 3: Effects of this compound on Inflammation in Adipose Tissue

| Parameter | Experimental Model | This compound Concentration | Observed Effect | Reference |

| TNF-α production | Human omental adipose tissue explants | Not specified | Significant down-regulation | [8] |

| CCL5 production | Human omental adipose tissue explants | Not specified | Significant down-regulation | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols cited in the literature for studying the effects of this compound.

Primary Rat Adipocyte Isolation and Culture

This protocol is adapted from studies investigating the effects of SCFAs on adipocyte metabolism.[2]

-

Isolation:

-

Epididymal fat pads are excised from male Wistar rats.

-

The tissue is minced and digested in a Krebs-Ringer bicarbonate buffer (KRBH) containing collagenase at 37°C with gentle shaking.

-

The resulting cell suspension is filtered through a nylon mesh to remove undigested tissue.

-

Adipocytes are washed by repeated suspension in KRBH buffer and centrifugation, allowing the floating adipocytes to be collected.

-

-

Culture and Treatment:

-

Isolated adipocytes are incubated in KRBH buffer supplemented with bovine serum albumin (BSA).

-

For lipolysis assays, adipocytes are stimulated with agents like isoproterenol (B85558) or adenosine deaminase in the presence or absence of various concentrations of this compound (e.g., 1-10 mM) for a defined period (e.g., 90 minutes).[2]

-

For de novo lipogenesis assays, [³H]₂O is added to the incubation medium, and the incorporation of tritium (B154650) into lipids is measured after a set time.

-

For glucose uptake assays, 2-deoxy-[³H]glucose is used to measure insulin-stimulated glucose transport.

-

Human Adipose Tissue Explant Culture

This method allows for the study of this compound's effects in a system that retains the cellular heterogeneity of adipose tissue.[8]

-

Tissue Preparation:

-

Human omental adipose tissue is obtained from consenting overweight donors undergoing surgery.

-

The tissue is washed in sterile phosphate-buffered saline (PBS) and minced into small fragments (e.g., 2-3 mm³).

-

-

Culture and Treatment:

-

Explants are placed in culture wells containing a suitable medium, such as DMEM/F12, supplemented with antibiotics.

-

This compound is added to the culture medium at desired concentrations.

-

The explants are incubated for a specified duration (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Analysis:

-

The culture medium can be collected to measure the secretion of cytokines and chemokines using techniques like multiplex-ELISA.

-

The tissue explants can be harvested for RNA extraction and gene expression analysis by RT-PCR to assess changes in metabolic and inflammatory markers.

-

HepG2 Cell Culture and Gluconeogenesis Assay

HepG2 cells are a widely used human hepatoma cell line for studying hepatic metabolism.[7]

-

Cell Culture:

-

HepG2 cells are maintained in a standard culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C and 5% CO₂.

-

-

Gluconeogenesis Assay:

-

Cells are seeded in culture plates and grown to confluence.

-

To induce gluconeogenesis, the culture medium is replaced with a glucose-free medium containing gluconeogenic substrates (e.g., lactate (B86563) and pyruvate).

-

Cells are treated with or without this compound at physiologically relevant concentrations.

-

After an incubation period, the glucose concentration in the medium is measured using a glucose oxidase assay.

-

Cell lysates can be used for Western blotting to analyze the phosphorylation status of key signaling proteins like AMPK, or for RT-PCR to measure the expression of gluconeogenic genes such as PEPCK and G6Pase.

-

Signaling Pathways and Molecular Mechanisms

This compound exerts its diverse metabolic effects through intricate signaling networks. The following diagrams, rendered in DOT language, illustrate these key pathways.

This compound Signaling in Adipocytes

// Nodes PropionicAcid [label="this compound", fillcolor="#FBBC05"]; FFAR2_3 [label="FFAR2/FFAR3", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gi/o", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylate Cyclase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4"]; PKA [label="PKA", shape=ellipse, fillcolor="#F1F3F4"]; HSL [label="HSL", shape=ellipse, fillcolor="#F1F3F4"]; Lipolysis [label="Lipolysis", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ACC [label="ACC", shape=ellipse, fillcolor="#F1F3F4"]; ACC_P [label="p-ACC (Inactive)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipogenesis [label="De Novo Lipogenesis", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4 Translocation", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucose_Uptake [label="Insulin-Stimulated\nGlucose Uptake", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PropionicAcid -> FFAR2_3; FFAR2_3 -> G_protein [label="Activation"]; G_protein -> AC [label="Inhibition", arrowhead=tee]; AC -> cAMP [arrowhead=none, style=dashed]; cAMP -> PKA [label="Activation"]; PKA -> HSL [label="Phosphorylation\n(Activation)"]; HSL -> Lipolysis; G_protein -> ACC [label="Leads to", style=dashed]; ACC -> ACC_P [label="Phosphorylation"]; ACC_P -> Lipogenesis [label="Inhibition", arrowhead=tee]; G_protein -> GLUT4 [label="Promotes", style=dashed]; GLUT4 -> Glucose_Uptake; } this compound signaling in adipocytes.

This compound Regulation of Hepatic Gluconeogenesis

// Nodes PropionicAcid [label="this compound", fillcolor="#FBBC05"]; FFAR2 [label="FFAR2 (GPR43)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="PLC", shape=ellipse, fillcolor="#F1F3F4"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4"]; Ca2 [label="[Ca2+]i", shape=ellipse, fillcolor="#F1F3F4"]; CaMKKb [label="CaMKKβ", shape=ellipse, fillcolor="#F1F3F4"]; AMPK [label="AMPK", shape=ellipse, fillcolor="#F1F3F4"]; AMPK_P [label="p-AMPK (Active)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PEPCK [label="PEPCK Gene\nExpression", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G6Pase [label="G6Pase Gene\nExpression", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gluconeogenesis [label="Gluconeogenesis", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PropionylCoA [label="Propionyl-CoA", shape=ellipse, fillcolor="#F1F3F4"]; TCA [label="TCA Cycle", shape=ellipse, fillcolor="#F1F3F4"]; Gluconeogenesis_Substrate [label="Gluconeogenesis", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PropionicAcid -> FFAR2; FFAR2 -> Gq [label="Activation"]; Gq -> PLC [label="Activation"]; PLC -> IP3; IP3 -> Ca2 [label="Increase"]; Ca2 -> CaMKKb [label="Activation"]; CaMKKb -> AMPK [label="Phosphorylation"]; AMPK -> AMPK_P; AMPK_P -> PEPCK [label="Inhibition", arrowhead=tee]; AMPK_P -> G6Pase [label="Inhibition", arrowhead=tee]; PEPCK -> Gluconeogenesis [arrowhead=none, style=dashed]; G6Pase -> Gluconeogenesis [arrowhead=none, style=dashed]; PropionicAcid -> PropionylCoA; PropionylCoA -> TCA [label="Anaplerosis"]; TCA -> Gluconeogenesis_Substrate [label="Provides Substrate"]; } this compound's dual role in hepatic gluconeogenesis.

This compound's Anti-inflammatory Action in Adipose Tissue Macrophages

// Nodes PropionicAcid [label="this compound", fillcolor="#FBBC05"]; FFAR2 [label="FFAR2/FFAR3", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi [label="Gi", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_pathway [label="NF-κB Pathway", shape=ellipse, fillcolor="#F1F3F4"]; NFkB [label="NF-κB", shape=ellipse, fillcolor="#F1F3F4"]; Nucleus [label="Nucleus", shape=septagon, fillcolor="#F1F3F4"]; Inflammatory_Genes [label="Inflammatory Gene\nTranscription\n(TNF-α, CCL5)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PropionicAcid -> FFAR2; FFAR2 -> Gi [label="Activation"]; Gi -> NFkB_pathway [label="Inhibition", arrowhead=tee, style=dashed]; LPS -> TLR4 [label="Activation"]; TLR4 -> NFkB_pathway [label="Activation"]; NFkB_pathway -> NFkB [label="Activation"]; NFkB -> Nucleus [label="Translocation"]; Nucleus -> Inflammatory_Genes [label="Induces"]; } this compound inhibits inflammation.

Discussion

The collected evidence paints a complex picture of this compound's role in metabolic diseases. In adipose tissue, this compound demonstrates beneficial effects by inhibiting lipolysis and de novo lipogenesis, while promoting insulin-stimulated glucose uptake.[2] These actions are primarily mediated through the activation of FFAR2 and FFAR3, leading to the inhibition of cAMP/PKA signaling and the modulation of key metabolic enzymes like acetyl-CoA carboxylase (ACC).[2] Furthermore, this compound exhibits anti-inflammatory properties in adipose tissue by down-regulating the production of pro-inflammatory cytokines, an effect at least partially mediated by its action on adipose tissue macrophages.[8]

In the liver, the role of this compound is more nuanced. While some studies in bovine hepatocytes show that propionate (B1217596) can serve as a substrate for gluconeogenesis and increase the expression and activity of key gluconeogenic enzymes like PEPCK and G6Pase[4][5][6], other research in human HepG2 cells demonstrates that propionate can suppress palmitate-induced glucose production by activating AMPK, which in turn down-regulates the expression of these same enzymes.[7] This suggests that the net effect of this compound on hepatic glucose output may be context-dependent, influenced by the underlying metabolic state and the model system being studied.

It is also important to consider the potential for this compound to act as a metabolic disruptor. Some research indicates that oral consumption of this compound can lead to an inappropriate activation of the insulin (B600854) counter-regulatory hormonal network, including increased glucagon (B607659) and norepinephrine, which could potentially contribute to insulin resistance.

The signaling pathways initiated by this compound are intricate. In adipocytes, FFAR2/3 activation leads to Gi/o-mediated inhibition of adenylate cyclase, reducing cAMP levels and subsequent PKA activity.[2] In hepatocytes, propionate can activate FFAR2 (GPR43), leading to a Gq-mediated increase in intracellular calcium, activation of CaMKKβ, and subsequent phosphorylation and activation of AMPK.[7] The anti-inflammatory effects in macrophages are thought to involve the inhibition of the NF-κB signaling pathway.[9] Additionally, this compound has been shown to stimulate the secretion of the gut hormones PYY and GLP-1, which play roles in satiety and glucose homeostasis, primarily through FFAR2.[10][11]

Conclusion and Future Directions

This compound stands as a pivotal signaling molecule at the interface of the gut microbiome and host metabolism. Its ability to modulate lipolysis, lipogenesis, glucose uptake, and inflammation underscores its therapeutic potential for metabolic diseases. However, the conflicting reports on its effects on hepatic gluconeogenesis and its potential to disrupt hormonal balance highlight the need for further research.

Future investigations should focus on elucidating the tissue-specific and context-dependent effects of this compound. Understanding the factors that dictate whether this compound acts as a beneficial metabolic regulator or a disruptor is paramount for the development of safe and effective therapeutic strategies. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers to design and execute studies that will further unravel the complexities of this compound's role in metabolic health and disease. This knowledge will be instrumental for drug development professionals seeking to harness the therapeutic potential of this microbially-derived metabolite.

References

- 1. staff.najah.edu [staff.najah.edu]

- 2. This compound and butyric acid inhibit lipolysis and de novo lipogenesis and increase insulin-stimulated glucose uptake in primary rat adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effects of Propionate and Valerate on Insulin Responsiveness for Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myotubes via G Protein-Coupled Receptor 41 | PLOS One [journals.plos.org]

- 4. The molecular mechanism of propionate-regulating gluconeogenesis in bovine hepatocytes -Animal Bioscience | Korea Science [koreascience.kr]

- 5. The molecular mechanism of propionate-regulating gluconeogenesis in bovine hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Propionate suppresses hepatic gluconeogenesis via GPR43/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound affects immune status and metabolism in adipose tissue from overweight subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The short chain fatty acid propionate stimulates GLP-1 and PYY secretion via free fatty acid receptor 2 in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The short chain fatty acid propionate stimulates GLP-1 and PYY secretion via free fatty acid receptor 2 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Propionic Acid Signaling in Host-Microbe Interactions: A Technical Guide

Executive Summary

Propionic acid, a short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fiber, has emerged as a critical signaling molecule in host-microbe interactions. Beyond its role as an energy source, propionate (B1217596) modulates a complex network of signaling pathways that influence immune responses, metabolic homeostasis, and gut-brain communication. This technical guide provides an in-depth exploration of the core signaling pathways activated by this compound, offering a comprehensive resource for researchers and drug development professionals. We delve into the molecular mechanisms of propionate's interaction with its key receptors, G-protein coupled receptors 41 (GPR41/FFAR3) and 43 (GPR43/FFAR2), and its function as a histone deacetylase (HDAC) inhibitor. This guide presents quantitative data on the effects of propionate, detailed experimental protocols for studying its signaling cascades, and visual diagrams of the key pathways to facilitate a deeper understanding of its multifaceted role in health and disease.

Introduction

The symbiotic relationship between the host and its gut microbiota is fundamental to physiological homeostasis. Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate (B1204436), are the main metabolites produced by bacterial fermentation of dietary fibers in the colon[1]. Among these, propionate has garnered significant attention for its diverse signaling functions that extend beyond the gut. It acts as a crucial messenger, mediating communication between the microbiota and various host systems, including the immune, metabolic, and nervous systems[2][3][4]. Understanding the intricate signaling pathways governed by propionate is paramount for developing novel therapeutic strategies for a range of conditions, including inflammatory diseases, metabolic disorders, and neurological conditions[2][3].

Core Signaling Pathways of this compound

This compound exerts its biological effects through two primary mechanisms: activation of G-protein coupled receptors and inhibition of histone deacetylases.

G-Protein Coupled Receptor (GPCR) Signaling

Propionate is a potent agonist for two orphan GPCRs: GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (also known as Free Fatty Acid Receptor 2, FFAR2)[5]. These receptors are expressed on a variety of cell types, including intestinal epithelial cells, immune cells, and adipocytes, enabling propionate to elicit diverse physiological responses[2][5].

GPR43 couples to both Gq and Gi/o G-proteins, leading to the activation of distinct downstream signaling cascades[6].

-

Gq Pathway: Activation of the Gq pathway by propionate stimulates phospholipase C (PLC), which in turn leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC)[7][8]. This pathway is implicated in the regulation of inflammatory responses and the secretion of hormones like glucagon-like peptide-1 (GLP-1)[4][6].

-

Gi/o Pathway: The Gi/o pathway activation inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels[7][8]. This arm of GPR43 signaling is involved in modulating immune cell function and energy homeostasis[9].

GPR41 primarily couples to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels[10]. This receptor is highly expressed in adipose tissue and the peripheral nervous system[11][12]. Activation of GPR41 by propionate has been shown to stimulate the secretion of leptin from adipocytes and modulate sympathetic nervous system activity, thereby influencing energy homeostasis[10][11][12].

Histone Deacetylase (HDAC) Inhibition

Propionate can also act as an inhibitor of histone deacetylases (HDACs), enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression[13][14]. By inhibiting HDACs, propionate promotes histone hyperacetylation, which results in a more open chromatin structure and facilitates gene expression[13][15]. This epigenetic modification is a key mechanism through which propionate regulates the expression of genes involved in inflammation, cell cycle, and apoptosis[4][13]. Specifically, propionate has been shown to inhibit class I HDACs, including HDACs 2 and 8[14].

Downstream Effects and Integrated Pathways

The activation of GPCRs and inhibition of HDACs by propionate trigger a cascade of downstream signaling events that have profound effects on host physiology.

Immunomodulation

Propionate plays a significant role in regulating both innate and adaptive immunity.

-

Anti-inflammatory Effects: Propionate can suppress pro-inflammatory signaling pathways. It has been shown to blunt the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that drives the expression of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α)[16][17]. Furthermore, propionate can reduce the phosphorylation of STAT1 and STAT3, critical regulators of T helper 1 (TH1) and TH17 cell differentiation, respectively, thereby dampening inflammatory T-cell responses[16][18].

-

Regulatory T-cell (Treg) Differentiation: Through its HDAC inhibitory activity, propionate can promote the differentiation of anti-inflammatory regulatory T-cells (Tregs)[19].

Metabolic Regulation

Propionate is a key regulator of host metabolism, influencing glucose and lipid homeostasis.

-

Hepatic Gluconeogenesis: In the liver, propionate, acting through GPR43, can activate AMP-activated protein kinase (AMPK)[1]. This activation is mediated by an increase in intracellular calcium and subsequent activation of Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ)[1]. Activated AMPK then suppresses the expression of key gluconeogenic enzymes, leading to reduced hepatic glucose production.

-

Intestinal Lipolysis: Propionate has also been shown to promote intestinal lipolysis via the AMPK/LSD1 pathway, contributing to the prevention of diet-induced obesity[20].

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular and molecular parameters as reported in the literature.

Table 1: Effects of this compound on Cytokine Secretion

| Cell Type | Stimulus | Propionate Concentration | Effect on IL-6 | Effect on TNF-α | Reference |

| CD4+ T cells | T-cell receptor activation | 5 mM | Decreased secretion | Not specified | [2] |

| Bovine Mammary Epithelial Cells | LPS (1 µg/mL) | 1 mM | No significant decrease | Not specified | [15] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α | 10 mM | Not specified | Inhibited expression | [17] |

Table 2: Effects of this compound on Signaling Molecules

| Cell Type | Propionate Concentration | Target Molecule | Effect | Reference |

| CD4+ T cells | 5 mM | p-STAT1 | Reduced phosphorylation | [16] |

| CD4+ T cells | 5 mM | p-STAT3 | Reduced phosphorylation | [16] |

| HepG2 cells | Physiologically-relevant concentration | p-AMPK | Increased phosphorylation | |

| Bovine Mammary Epithelial Cells | 0-5 mM | HDACs 2 and 8 | Inhibited activity | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the study of this compound signaling pathways.

Western Blotting for Phosphorylated Proteins (e.g., p-AMPK, p-STAT1/3)

This protocol is adapted for the detection of changes in protein phosphorylation in response to propionate treatment.

dot

Workflow for Western Blotting of Phosphorylated Proteins.

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with sodium propionate at the desired concentrations and time points. Include appropriate vehicle controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins[21].

-